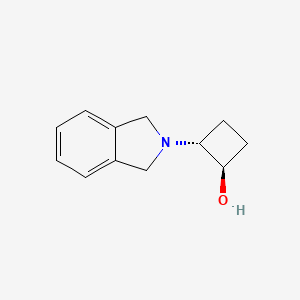

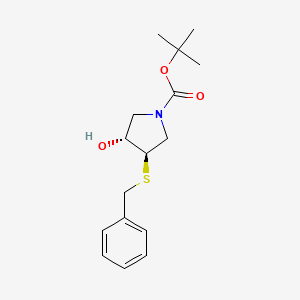

![molecular formula C12H14OS B1485541 1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098039-89-3](/img/structure/B1485541.png)

1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol

Descripción general

Descripción

“1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol” is a chemical compound with the molecular formula C7H6OS . It has a molecular weight of 138.18700 . The compound has several synonyms, including 1-(thiophene-2-yl)prop-2-yn-1-ol, 1-(2-thienyl)-2-propyn-1-ol, 1-(2-thienyl)prop-2-yn-1-ol, 1-2thienyl-prop-2-yn-1-ol, 1-2Thienyl-prop-2-in-1-ol, and 3-hydroxy-3-(2-thiophenyl)-1-propyne .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol” include a molecular weight of 138.18700 . The compound’s exact density, boiling point, melting point, and flash point are not specified . The compound’s LogP value, which represents its lipophilicity, is 1.41470 .Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

The thiophene moiety present in the compound is known for its application in OLED technology. Thiophenes are used as hole transport materials due to their peculiar redox potentials . The compound’s ability to be transformed into thienyl-substituted 1,4-diketones makes it a candidate for blue to blue-green fluorescent materials, which are crucial in the development of OLED displays .

Organic Field-Effect Transistors (OFETs)

Similarly, the thiophene units are valuable in OFETs. The reversible oxidation properties of oligothiophenes make them suitable as organic semiconductors. The compound could be utilized to create semiconducting layers in OFETs, contributing to the advancement of flexible and lightweight electronic devices .

Organic Photovoltaics (OPVs)

In the field of OPVs, thiophene-based compounds serve as active layers that convert light into electricity. The structural flexibility and electronic properties of thiophenes allow for efficient energy harvesting, which is a key aspect of solar cell technology .

Unimolecular Electronics

The compound’s potential to form oligothiophenes through various synthetic routes, including the Paal–Knorr condensation, positions it as a candidate for redox switchable molecular wires. These molecular wires are essential components in the development of unimolecular electronic devices .

Anticancer Agents

The structural analogs of the compound have shown promise in anticancer research. For instance, derivatives synthesized from similar thiophene-containing compounds have been evaluated for anticancer activity against different cell lines, suggesting the potential therapeutic applications of the compound .

Tyrosinase Inhibition

Tyrosinase inhibitors are important in the treatment of hyperpigmentation disorders. Compounds with catechol moieties, similar to the one being analyzed, have demonstrated significant tyrosinase inhibitory activity. This suggests that the compound could be explored for its efficacy in dermatological applications .

Propiedades

IUPAC Name |

1-(3-thiophen-2-ylprop-2-ynyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14OS/c13-12(7-1-2-8-12)9-3-5-11-6-4-10-14-11/h4,6,10,13H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMUIENUCTUWFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC#CC2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

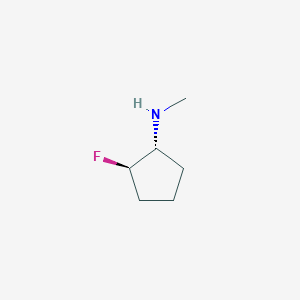

![1-[(4-Fluorooxan-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1485464.png)

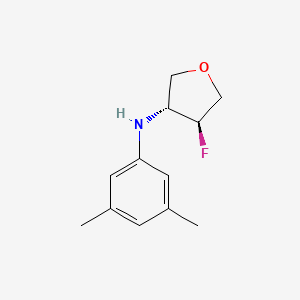

![(3R,4S)-4-fluoro-N-[(1r,4r)-4-methylcyclohexyl]oxolan-3-amine](/img/structure/B1485470.png)

amine](/img/structure/B1485473.png)

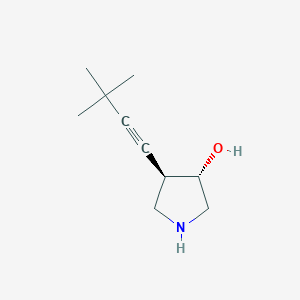

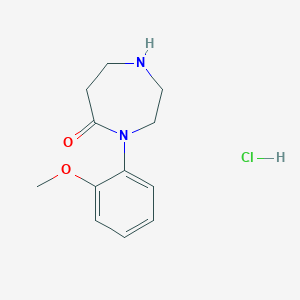

![N-[(1-fluorocyclopentyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B1485474.png)

![1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485475.png)

![2-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485478.png)